molecular formula C14H16BrNO B8298874 3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4,4]non-2-ene

3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4,4]non-2-ene

Cat. No.: B8298874
M. Wt: 294.19 g/mol
InChI Key: FZBJVWPVTQZEFT-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4,4]non-2-ene is a useful research compound. Its molecular formula is C14H16BrNO and its molecular weight is 294.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.4]non-2-ene

InChI

InChI=1S/C14H16BrNO/c1-10-4-5-11(8-12(10)15)13-9-14(17-16-13)6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3

InChI Key

FZBJVWPVTQZEFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC3(C2)CCCC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-methylbenzaldehyde oxime (0.85 g, 4 mmol, 1.0 eq) in THF (50 mL) was added pyridine (0.2 mL, 2.4 mmol, 0.6 eq) followed by N-chlorosuccinimide (530 mg, 4 mmol, 1.0 eq) and the resulting mixture was refluxed for 1 h. The reaction was cooled to room temperature before the addition of a solution of methylenecyclopentane (0.42 mL, 4 mmol, 1.0 eq) in THF (5 mL) followed by triethyl amine (0.94 mL, 7 mmol, 1.7 eq). The resulting solution was refluxed for 1 h. The solvent was evaporated under vacuum and usual work up afforded 690 mg of the title product as a white solid. 1HNMR (400 MHz, CDCl3) δ 8.09 (s, 1H), 7.52 (d, J=8.0 Hz, 1H), 7.24 (d, J=8.0 Hz, 1H), 3.22 (s, 2H), 2.41 (s, 3H), 2.14-2.11 (m, 2H), 1.88-1.84 (m, 2H), 1.77-1.72 (m, 4H); ESI-MS (m/z) 294, 296 [(MH)+, Br79,81].
Name
3-bromo-4-methylbenzaldehyde oxime
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.94 mL
Type
reactant
Reaction Step Four

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